Nur77 modulator 1
Overview
Description
This compound is known for its ability to induce apoptosis in cancer cells by interacting with the Bcl-2 protein, converting it from an anti-apoptotic to a pro-apoptotic molecule . Nur77 modulator 1 has shown significant potential in cancer therapy due to its unique mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nur77 modulator 1 can be synthesized through a multi-step process starting from commercially available starting materials. One reported method involves the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives . The synthetic route includes the following steps:
Condensation Reaction: 6-methoxy-2-acetonaphthone is reacted with N,N-dimethylformamide dimethylacetal to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form a naphthalene derivative.
Substitution: The naphthalene derivative is then reacted with various substituted semicarbazides or thiosemicarbazides to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Nur77 modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s biological activity.
Scientific Research Applications
Nur77 modulator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the structure-activity relationship of Nur77 modulators.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its interaction with the Bcl-2 protein.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Nur77 modulator 1 exerts its effects by binding to the Nur77 receptor and promoting its translocation from the nucleus to the mitochondria . Once in the mitochondria, Nur77 interacts with the Bcl-2 protein, converting it from an anti-apoptotic to a pro-apoptotic molecule. This interaction leads to the release of cytochrome c and the activation of the apoptotic pathway, resulting in cell death. The molecular targets and pathways involved include the Nur77-Bcl-2 apoptotic pathway and the induction of endoplasmic reticulum stress and autophagy.
Comparison with Similar Compounds
Nur77 modulator 1 is unique in its ability to bind to the Nur77 receptor and induce apoptosis through the Nur77-Bcl-2 pathway . Similar compounds include:
BI1071: Another Nur77 modulator that induces apoptosis by activating the Nur77-Bcl-2 apoptotic pathway.
Acetylshikonin: A shikonin derivative that modulates the Nur77-mediated apoptotic pathway by increasing Nur77 protein levels and promoting its mitochondrial targeting.
CD437: A retinoid-related molecule that mediates the death effect of Nur77 in cancer cells.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with the Nur77 receptor.
Properties
IUPAC Name |
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQJUKYFCIYLG-MUFRIFMGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2469975-55-9 | |
Record name | 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-indole-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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